6-Hydroxycorticosterone

Description

Contextualization within Steroid Hormone Metabolism

Steroid hormones are a class of lipids derived from cholesterol that act as crucial signaling molecules in a vast array of physiological processes. Their synthesis and metabolism involve a series of enzymatic modifications, primarily catalyzed by cytochrome P450 (CYP) enzymes and hydroxysteroid dehydrogenases (HSDs). These modifications alter the biological activity of the steroids, preparing them for receptor binding or facilitating their excretion from the body.

6-Hydroxycorticosterone is a metabolite of corticosterone (B1669441), the primary glucocorticoid in many rodents and a key intermediate in aldosterone (B195564) synthesis in humans. nih.govahajournals.org The formation of this compound occurs via a hydroxylation reaction at the 6-beta position of the steroid nucleus. This process is an example of Phase I metabolism, which introduces or exposes functional groups on a substrate. nih.gov Specifically, this conversion is catalyzed by enzymes of the cytochrome P450 family, which are found predominantly in the liver. nih.govontosight.ai The addition of the hydroxyl group increases the polarity of the corticosterone molecule, a common step in rendering steroids more water-soluble for eventual urinary excretion. This metabolic pathway is analogous to the well-studied conversion of cortisol to 6β-hydroxycortisol, a reaction also mediated by CYP enzymes, particularly CYP3A4. ontosight.aiwikipedia.org

Historical Perspective of 6-Hydroxylated Steroid Research

Research into hydroxylated steroids dates back several decades, with early investigations focusing on the isolation and characterization of more polar metabolites of the principal adrenal hormones. acs.orgacs.org A significant portion of this foundational work centered on 6β-hydroxycortisol, the corresponding metabolite of cortisol. wikipedia.org Studies from the 1960s identified 6β-hydroxycortisol in human urine and began to explore its physiological significance. bioscientifica.com These early studies established that 6-hydroxylation was a notable pathway in the metabolism of corticosteroids. acs.orgcancerresearchhorizons.com

The development of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and later, liquid chromatography-mass spectrometry (LC-MS/MS), was pivotal for the field. nih.govnih.gov These methods allowed for the precise quantification of minute amounts of these metabolites in biological fluids. This technological advancement led to the understanding that the urinary excretion of 6β-hydroxycortisol could serve as a non-invasive biomarker for the activity of specific liver enzymes, namely CYP3A4. nih.govnih.govaacrjournals.org This principle, established through extensive research on 6β-hydroxycortisol, laid the groundwork for investigating other 6-hydroxylated steroids, including this compound, as potential markers of enzymatic activity and metabolic pathways. wikipedia.orgresearchgate.net

Overview of Academic Research Trajectories for this compound

Academic inquiry into this compound has followed several distinct, yet interconnected, paths. These research trajectories have aimed to elucidate its formation, biological function, and its utility as a scientific tool.

A primary area of research has been the definitive identification of this compound as a metabolite of corticosterone in various animal models. Studies have demonstrated that rats metabolize corticosterone into its 6β-hydroxy derivative, with approximately 5% of a given dose being recovered in the urine as this metabolite. nih.gov This metabolic conversion is not limited to mammals; it has also been observed in vascular tissue and even in cultured toad kidney cells, highlighting a conserved metabolic pathway across different species. ahajournals.org

Another significant research focus has been the biological activity of this compound itself. Investigations have explored its effects on electrolyte balance, a classic function of adrenal steroids. In adrenalectomized rats, this compound was found to produce a significant antinatriuretic effect, meaning it promotes the retention of sodium. nih.gov This suggests it may possess mineralocorticoid-like activity. Some findings indicate it might exert its effects through a pathway distinct from that of the primary mineralocorticoid, aldosterone. nih.gov

Finally, a promising research trajectory involves the use of this compound as a biomarker. Building on the extensive work with 6β-hydroxycortisol as a marker for CYP3A4 activity, research has explored the link between 6-hydroxylation of corticosterone and specific physiological or pathological states. wikipedia.orgnih.govaacrjournals.org For instance, a notable correlation has been found between increased corticosterone 6β-hydroxylation and high blood pressure in spontaneously hypertensive rats, suggesting a potential role for this metabolic pathway in the development of hypertension.

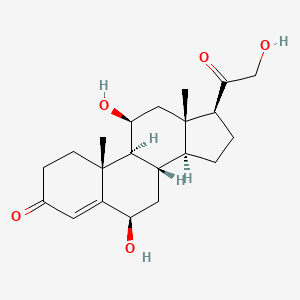

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6R,8S,9S,10R,11S,13S,14S,17S)-6,11-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-20-6-5-11(23)7-15(20)16(24)8-12-13-3-4-14(18(26)10-22)21(13,2)9-17(25)19(12)20/h7,12-14,16-17,19,22,24-25H,3-6,8-10H2,1-2H3/t12-,13-,14+,16+,17-,19+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVNAPJPBOKGSU-JJKSKHOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4C(=O)CO)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1[C@@H](C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90972489 | |

| Record name | 6,11,21-Trihydroxypregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

570-25-2 | |

| Record name | 6-Hydroxycorticosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,11,21-Trihydroxypregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Pathways and Biosynthesis of 6 Hydroxycorticosterone

Primary Enzymatic Synthesis: Cytochrome P450 3A4 (CYP3A4)-Mediated Hydroxylation

The principal pathway for the formation of 6-Hydroxycorticosterone involves the action of Cytochrome P450 3A4 (CYP3A4), a crucial enzyme predominantly found in the liver and intestine. wikipedia.org This enzyme is a member of the cytochrome P450 superfamily, which are monooxygenases that play a vital role in the metabolism of a wide array of xenobiotics and endogenous compounds, including steroids. wikipedia.org

Reaction Mechanism and Substrate Specificity of CYP3A4

The formation of this compound by CYP3A4 is a hydroxylation reaction, specifically a 6β-hydroxylation. nih.gov This process involves the insertion of a hydroxyl group at the 6β position of the steroid nucleus of corticosterone (B1669441). The reaction mechanism of CYP3A4, like other P450 enzymes, is complex, involving a catalytic cycle that utilizes molecular oxygen and NADPH as a cofactor to activate oxygen for insertion into the substrate. scielo.br

CYP3A4 exhibits broad substrate specificity, metabolizing a wide range of compounds. wikipedia.org However, it shows significant activity towards the 6β-hydroxylation of various steroids. nih.gov In the context of this compound synthesis, CYP3A4 demonstrates a high affinity for corticosterone. nih.gov The enzyme's active site accommodates the steroid molecule in an orientation that favors the hydroxylation at the 6β-position.

Role of CYP3A4 Isoforms in 6-Hydroxylation Processes

The CYP3A subfamily includes several isoforms, with CYP3A4 and CYP3A5 being the most significant in humans. wiley.com Both CYP3A4 and CYP3A5 are involved in the 6β-hydroxylation of steroids, although their relative contributions can differ. wiley.comresearchgate.net

Studies using recombinant enzymes have shown that CYP3A4 is the major contributor to the 6β-hydroxylation of cortisol and cortisone (B1669442). researchgate.netnih.gov Inhibition of CYP3A4 activity with specific inhibitors like troleandomycin (B1681591) and ketoconazole (B1673606) significantly decreases the formation of 6β-hydroxylated metabolites. researchgate.net For instance, in human liver microsomes, CYP3A4 inhibitors reduced the 6β-hydroxylation of cortisol by 79-88% and that of cortisone by 93%. researchgate.net

CYP3A5 also catalyzes the 6β-hydroxylation of steroids, but generally with lower efficiency compared to CYP3A4. wiley.comualberta.ca The kinetic parameters reveal that while the Michaelis constant (Km) for cortisol 6β-hydroxylation by CYP3A5 is similar to that of CYP3A4, the maximal velocity (Vmax) is considerably lower, resulting in lower intrinsic clearance (Vmax/Km). ualberta.cadrugbank.com

| Enzyme | Substrate | Km (μM) | Vmax (pmol/min/pmol CYP3A4) | Intrinsic Clearance (CLint, mL/min/nmol CYP3A4) |

| CYP3A4 | Cortisol | 148 ± 25 | 27 ± 2 | 0.18 |

| CYP3A4 | Cortisone | 89 ± 9 | 15.2 ± 0.7 | 0.17 |

Data from in vitro studies on the 6β-hydroxylation kinetics of cortisol and cortisone by CYP3A4. nih.gov

Contribution of Other Steroidogenic Enzymes to 6-Hydroxylation

While CYP3A4 is the primary enzyme, other steroidogenic enzymes may also contribute to the 6-hydroxylation of corticosteroids, albeit to a lesser extent.

Investigation of Lesser-Known Hydroxylases and Related Enzyme Activities

Research has explored the potential role of other P450 isoforms in steroid hydroxylation. Studies have indicated that CYP2B6 can mediate the 6β-hydroxylation of cortisol, although its intrinsic clearance for this reaction is significantly lower than that of CYP3A4. nih.gov Specifically, the CYP3A4-mediated intrinsic clearance for cortisol hydroxylation was found to be 40-fold greater than that of CYP2B6. nih.gov Additionally, 6β-hydroxylation of cortisone has been observed with CYP2D6. nih.gov

Other steroidogenic enzymes, such as those involved in the primary pathways of steroid hormone biosynthesis like CYP11A1, CYP17A1, CYP21A2, CYP11B1, and CYP11B2, have highly specific functions and are not primarily associated with 6-hydroxylation. scielo.brfrontiersin.org Their roles are generally confined to specific positions on the steroid nucleus required for the synthesis of mineralocorticoids, glucocorticoids, and sex hormones. oup.comwikipedia.org For instance, 18-hydroxycorticosterone (B144385) is an intermediate in aldosterone (B195564) synthesis, formed from corticosterone by aldosterone synthase (CYP11B2). wikipedia.orgrupahealth.com

Precursors and Substrates in this compound Formation

The biosynthesis of this compound is dependent on the availability of its direct precursors.

Research on Alternative Substrates and Metabolic Intermediates

The biosynthesis of this compound is part of a broader network of steroid metabolism. The primary precursor for this compound is corticosterone. The enzymatic machinery responsible for the 6β-hydroxylation of corticosterone, primarily the cytochrome P450 3A (CYP3A) subfamily, can also act on other endogenous and exogenous compounds. spandidos-publications.comresearchgate.net

Research has shown that enzymes like CYP11B2, also known as aldosterone synthase, are involved in the later stages of corticosteroid synthesis. mdpi.comnih.govnih.gov CYP11B2 catalyzes the 11β-hydroxylation of 11-deoxycorticosterone to form corticosterone, which is then hydroxylated at the 18-position to yield 18-hydroxycorticosterone, a precursor to aldosterone. mdpi.comnih.govgenome.jp While distinct from 6-hydroxylation, this highlights the multi-step enzymatic modifications that corticosteroids undergo.

Studies using in-vitro models with rat liver microsomes have demonstrated that potent glucocorticoids like mometasone (B142194) furoate also undergo 6β-hydroxylation, a reaction predominantly catalyzed by CYP3A enzymes. nih.gov This suggests a degree of substrate promiscuity within the CYP3A family, allowing them to metabolize various steroids at the 6β-position. Furthermore, research on human saturated steroid 6α-hydroxylase indicates that it metabolizes progesterone (B1679170) and 5α-dihydroprogesterone, distinct from the cytochrome P450 6β-hydroxylase that acts on corticosteroids. nih.gov

Tissue and Cellular Localization of 6-Hydroxylating Enzymes

The enzymes that catalyze the 6-hydroxylation of corticosterone are strategically located within specific tissues and cellular compartments to efficiently carry out their metabolic functions.

Hepatic Metabolism and Extrahepatic Contributions to 6-Hydroxylation

The liver is the principal site of 6-hydroxylation for corticosteroids, including corticosterone. researchgate.netwikipedia.orgdrugbank.com Hepatic metabolism is largely driven by the high concentration of CYP3A4, the most abundant cytochrome P450 enzyme in the adult human liver. researchgate.netpeerj.com The conversion of cortisol to 6β-hydroxycortisol, a parallel reaction to the formation of this compound, is a well-established marker of in vivo CYP3A4 activity. wikipedia.orguzh.ch

While the liver is dominant, extrahepatic tissues also contribute to 6-hydroxylation. nih.govwhoi.edu Evidence suggests the presence of CYP3A enzymes and 6β-hydroxylase activity in the kidney and skeletal muscle. whoi.edunih.gov In some species, such as the pilot whale, CYP3A-like proteins have been identified in the lung, kidney, and heart, indicating a widespread capability for steroid hydroxylation. whoi.edu The expression of CYP3A5, another key enzyme in this process, is notable in extrahepatic tissues. nih.gov

Subcellular Distribution of Enzymatic Activity in Research Models

Subcellular fractionation studies have consistently localized the primary enzymes responsible for 6-hydroxylation to the microsomal fraction of cells. nih.govdrugbank.comvliz.be Microsomes are vesicles formed from the endoplasmic reticulum during tissue homogenization. This localization is consistent with the nature of cytochrome P450 enzymes, which are membrane-bound proteins embedded in the endoplasmic reticulum. nih.gov

Immunoelectron microscopy has provided more precise localization of steroidogenic enzymes. For instance, studies on rat adrenal cortex and gonads have shown that while some steroidogenic enzymes like P450scc are found in mitochondria, others like P450c17 are exclusively in the endoplasmic reticulum. researchgate.net Specifically for 6β-hydroxylation, research on rat liver has confirmed that the microsomal fraction is the major intracellular site for this metabolic step. nih.gov This subcellular arrangement facilitates the interaction of the lipophilic steroid substrates with the membrane-associated enzymes and their necessary co-factors.

Genetic and Environmental Regulation of 6-Hydroxylation Pathways

The efficiency of this compound formation is not constant but is influenced by a variety of genetic and environmental factors that modulate the activity of the involved enzymes.

Genetic Polymorphisms Affecting 6-Hydroxylase Enzyme Activity

Genetic variations, particularly single nucleotide polymorphisms (SNPs), in the genes encoding CYP3A enzymes can significantly alter their metabolic activity, leading to inter-individual differences in corticosteroid metabolism.

The CYP3A5 gene is highly polymorphic. nih.gov The CYP3A53 allele, for example, contains a splice variant that leads to a non-functional protein. hospitalitaliano.org.armdpi.com Individuals homozygous for this allele (CYP3A53/3) are considered poor metabolizers, while those carrying at least one CYP3A51 allele are expressers and exhibit higher enzyme activity. hospitalitaliano.org.armdpi.com Studies have shown a correlation between CYP3A5 genotype and the urinary 6β-hydroxycortisol/cortisol ratio, with carriers of the functional CYP3A5*1 allele showing higher ratios, indicative of increased 6β-hydroxylase activity. spandidos-publications.com

For CYP3A4 , while numerous SNPs have been identified, their impact on in vivo activity is sometimes less pronounced than for CYP3A5. wikipedia.org However, some variants, such as CYP3A422, have been associated with reduced CYP3A4 protein levels and function in human liver microsomes, leading to decreased metabolism of CYP3A4 substrates. nih.gov Other variants, like CYP3A41B, have been linked to altered pharmacokinetics of drugs metabolized by this enzyme. researchgate.net

Table 1: Impact of Key Genetic Polymorphisms on CYP3A Enzyme Activity

| Gene | Polymorphism (Allele) | Effect on Enzyme | Consequence for 6-Hydroxylation | Reference(s) |

|---|---|---|---|---|

| CYP3A5 | CYP3A5*1 | Normal, functional enzyme | Normal to increased activity | spandidos-publications.comhospitalitaliano.org.armdpi.com |

| CYP3A5*3 | Non-functional protein due to altered splicing | Decreased or absent activity (poor metabolizer phenotype) | spandidos-publications.comhospitalitaliano.org.armdpi.com | |

| CYP3A4 | CYP3A4*1B | Potentially altered transcription | May affect metabolism rates of substrates | researchgate.net |

| CYP3A4*22 | Reduced mRNA and protein levels | Decreased metabolic activity | nih.gov | |

| CYP3A46, CYP3A417 | Minimal function, decreased catalytic activity | Reduced metabolism of certain substrates | wikipedia.org |

Inducers and Inhibitors of 6-Hydroxylase Enzymes in Experimental Systems

The activity of CYP3A enzymes is subject to modulation by a wide range of substances, including drugs and endogenous compounds, which can either induce or inhibit their function.

Inducers are compounds that increase the expression and/or activity of the enzymes. Glucocorticoids themselves, such as dexamethasone (B1670325) and cortisol, are known inducers of CYP3A enzymes. frontiersin.orguw.edu This creates a feedback loop where the substrate can enhance its own metabolism. Other potent inducers include the antibiotic rifampicin (B610482). auckland.ac.nz

Inhibitors , conversely, decrease enzyme activity. They can be classified as strong, moderate, or weak based on their potency. wikipedia.org Ketoconazole is a potent inhibitor of CYP3A4 and is often used in research to block its activity. drugbank.comnih.gov Other inhibitors include troleandomycin and itraconazole (B105839). nih.gov Certain drugs, like the macrolide antibiotic clarithromycin, can also significantly inhibit CYP3A activity. nih.gov

Table 2: Examples of Inducers and Inhibitors of CYP3A Enzymes

| Class | Compound | Effect on CYP3A Activity | Mechanism/Note | Reference(s) |

|---|---|---|---|---|

| Inducers | Rifampicin | Potent Induction | Increases enzyme expression | auckland.ac.nz |

| Dexamethasone | Induction | Glucocorticoid that enhances CYP3A expression | frontiersin.orguw.edu | |

| Cortisol | Induction | Endogenous substrate that can induce its own metabolism | uw.edu | |

| Prednisolone | Induction | Synthetic glucocorticoid | uw.edu | |

| Inhibitors | Ketoconazole | Potent Inhibition | Strong inhibitor used experimentally | drugbank.comnih.gov |

| Troleandomycin | Inhibition | CYP3A4 inhibitor | nih.gov | |

| Itraconazole | Inhibition | CYP3A4 inhibitor | nih.gov | |

| Clarithromycin | Inhibition | Macrolide antibiotic that inhibits CYP3A | nih.gov | |

| Gestodene | Inhibition | Potent inhibitor of cortisol 6β-hydroxylase | drugbank.com |

Metabolism and Excretion of 6 Hydroxycorticosterone

Downstream Metabolic Fates of 6-Hydroxycorticosterone

Following its formation from cortisol, primarily through the action of the cytochrome P450 3A4 (CYP3A4) enzyme, this compound undergoes further metabolic processing designed to increase its water solubility and facilitate its removal from the body. wikipedia.orgebi.ac.uk These processes are crucial for preventing the accumulation of steroid hormones and their metabolites.

Conjugation Pathways and Metabolite Derivatives

The primary mechanism for the further metabolism of this compound involves conjugation, a process that attaches hydrophilic molecules to the steroid structure. glowm.com This significantly increases the water solubility of the compound, preparing it for excretion. The main conjugation reactions include:

Glucuronidation: This is a major pathway where glucuronic acid is attached to a hydroxyl group on the this compound molecule, forming a glucuronide conjugate. glowm.com This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), enzymes predominantly found in the liver.

Sulfation: In this pathway, a sulfonate group is added, forming a sulfate (B86663) conjugate. glowm.com This process is mediated by sulfotransferase enzymes.

These conjugation processes transform lipophilic steroids into water-soluble metabolites that can be readily eliminated in the urine. glowm.com While both steroid sulfates and glucuronides are formed, steroid glucuronides are generally excreted more efficiently, leading to higher concentrations in urine compared to blood. glowm.com

In addition to conjugation, this compound can be interconverted with its counterpart, 6β-hydroxycortisone, through the action of 11β-hydroxysteroid dehydrogenase (11β-HSD). nih.gov The formation of 6β-hydroxycortisone has also been observed in human liver microsomes. nih.govnih.gov

Investigations into Further Biotransformations and Inactivation Mechanisms

Research into the further biotransformation of this compound is ongoing. Studies have identified several other metabolites in vitro, suggesting a complex metabolic network. For instance, in baboons, 6β-hydroxylation appears to be a significant route in corticosteroid metabolism, with evidence suggesting the formation of 6β-hydroxy-THF. core.ac.uk

The inactivation of steroid hormones, including metabolites like this compound, involves several types of reactions:

Reduction: The addition of hydrogen atoms to double bonds or ketone groups. glowm.com

Oxidation: The removal of hydrogen atoms from a hydroxyl group. glowm.com

Hydroxylation: The addition of a hydroxyl group to the steroid molecule. glowm.com

These biotransformations, along with conjugation, ensure the efficient deactivation and subsequent excretion of steroid metabolites.

Excretory Routes of this compound and its Metabolites

The primary route for the elimination of this compound and its water-soluble conjugates is through the kidneys and subsequent excretion in the urine.

Renal Clearance Mechanisms and Urinary Excretion Dynamics

The urinary excretion of this compound is a well-established marker for the activity of the CYP3A4 enzyme. nih.govnih.govnih.gov The amount of this metabolite in the urine can reflect the rate of cortisol metabolism in the liver. nih.gov

Studies have shown that the renal clearance of 6β-hydroxycortisol is significant. In humans, the organic anion transporter 3 (OAT3), encoded by the SLC22A8 gene, plays a crucial role in the renal elimination of 6β-hydroxycortisol. researchgate.net Research in mice demonstrated that the absence of OAT3 significantly reduces the renal clearance of this metabolite. researchgate.net In humans, the use of probenecid, an inhibitor of OAT1 and OAT3, has been shown to decrease the renal clearance of 6β-hydroxycortisol. researchgate.net

The urinary excretion of 6β-hydroxycortisol can be influenced by various factors, including the administration of drugs that induce or inhibit CYP3A4. nih.govoup.com For example, treatment with rifampicin (B610482), a potent CYP3A4 inducer, leads to a significant increase in the urinary excretion of 6β-hydroxycortisol. nih.govnih.gov Conversely, inhibitors of CYP3A4 can decrease its excretion. nih.gov

The ratio of urinary 6β-hydroxycortisol to cortisol is often used as a non-invasive index of CYP3A4 activity. nih.govnih.gov However, this ratio can be affected by variations in the renal clearance of both cortisol and 6β-hydroxycortisol. nih.gov

Research on Biliary Excretion and Enterohepatic Circulation

While renal excretion is the primary route, some evidence suggests that biliary excretion may also play a role in the elimination of steroid metabolites. Biliary excretion involves the transport of substances from the liver into the bile, which is then released into the small intestine. wikipedia.org

Once in the intestine, metabolites can be subject to enterohepatic circulation. wikipedia.org This process involves the reabsorption of the substance from the intestine back into the portal circulation, returning it to the liver. abdominalkey.com Intestinal bacteria can metabolize conjugated drugs back into their free form, allowing for reabsorption. wikipedia.org While this process is well-documented for various drugs and endogenous compounds like bilirubin (B190676) and bile acids, its specific role in the disposition of this compound is not as extensively studied. wikipedia.orgabdominalkey.com However, the general principles of steroid metabolism suggest that some degree of biliary excretion and subsequent enterohepatic recycling of this compound or its metabolites could occur. jci.orgjci.org

Biological and Physiological Roles of 6 Hydroxycorticosterone in Research Contexts

6-Hydroxycorticosterone as an Endogenous Biomarker for Cytochrome P450 3A Activity

This compound, a metabolite of the endogenous glucocorticoid corticosterone (B1669441), has garnered significant attention in biomedical research as a potential biomarker for the activity of Cytochrome P450 3A (CYP3A) enzymes. These enzymes are crucial for the metabolism of a vast number of drugs and endogenous compounds. The ability to accurately assess CYP3A activity is vital in drug development and clinical practice to predict drug interactions and individual variations in drug response.

Theoretical Basis for Biomarker Utility in Enzymatic Research

The rationale for using this compound as a biomarker stems from the fact that its formation from corticosterone is primarily catalyzed by CYP3A enzymes, particularly CYP3A4 and CYP3A5. wikipedia.orghelsinki.fiwikipedia.orgmdpi.com These enzymes introduce a hydroxyl group at the 6β position of the corticosterone molecule. wikipedia.org Therefore, the rate of this compound formation is directly proportional to the metabolic activity of CYP3A enzymes.

By measuring the levels of this compound, or more commonly the ratio of 6β-hydroxycortisol to cortisol in urine or plasma, researchers can obtain a non-invasive estimate of in vivo CYP3A activity. nih.govannualreviews.orgresearchgate.net This endogenous biomarker approach offers an advantage over the use of exogenous probe drugs, such as midazolam, as it avoids the administration of a foreign substance and reflects the enzyme's activity under physiological conditions. annualreviews.orguwo.ca The measurement of endogenous biomarkers like this compound is part of a broader strategy in metabolomics to identify reliable indicators of enzyme function and predict individual metabolic phenotypes. annualreviews.orgresearchgate.net

Correlation with Enzyme Content and Activity in Experimental Systems

Numerous in vitro and in vivo studies have established a correlation between this compound levels (often measured as its analogue, 6β-hydroxycortisol) and CYP3A enzyme content and activity. In human liver microsomes, the formation of 6β-hydroxycortisol is predominantly catalyzed by CYP3A4. nih.govnih.gov Inhibition of CYP3A4 in these systems leads to a significant decrease in the production of 6β-hydroxycortisol, confirming the enzyme's primary role. nih.gov

In clinical research, the urinary ratio of 6β-hydroxycortisol to cortisol (6β-OHF/F) has been shown to correlate with the clearance of midazolam, a gold-standard probe for CYP3A4 activity. annualreviews.org For instance, one study demonstrated a significant correlation between urinary ratios of various steroid metabolites, including the 6β-hydroxycortisone/cortisone (B1669442) ratio, and midazolam clearance, particularly when assessing CYP3A inhibition by itraconazole (B105839) and induction by rifampicin (B610482). annualreviews.org Another study found that the plasma 6β-OHF/F ratio is closely related to the 6β-hydroxylation clearance of endogenous cortisol, further supporting its use as an index of CYP3A activity. nih.gov However, it is worth noting that some studies have found that other biomarkers, such as 4β-hydroxycholesterol, may be more reliable due to lower inter- and intrasubject variability compared to the 6β-hydroxycortisol/cortisol ratio. nih.govnih.gov

Correlation of CYP3A Biomarkers with Midazolam Clearance

| Biomarker | Correlation with Midazolam AUC (ρ) | P-value | Conclusion | Source |

|---|---|---|---|---|

| 4β-hydroxycholesterol (4βHC) | -0.72 | 0.003 | Correlated with baseline midostaurin (B1676583) AUC | nih.gov |

| 6β-hydroxycortisol to cortisol ratio (6βCR) | 0.0925 | 0.6981 | Did not correlate with baseline midostaurin AUC | nih.gov |

Assessment of Enzyme Induction and Inhibition in Research Studies

A key application of this compound and its related cortisol metabolite is in the assessment of CYP3A induction and inhibition by drugs and other xenobiotics. wikipedia.org

Enzyme Induction: The administration of potent CYP3A inducers, such as rifampicin, leads to a significant increase in the urinary 6β-hydroxycortisol to cortisol ratio (6βCR). nih.govnih.gov Studies have shown that rifampicin treatment can cause a several-fold increase in this ratio, demonstrating the biomarker's sensitivity in detecting enzyme induction. nih.govresearchgate.net For example, a study in healthy volunteers showed that rifampicin administration resulted in a 4.1- to 5.2-fold increase in 6βCR. nih.gov

Effect of Rifampicin on CYP3A Biomarkers

| Biomarker | Fold Increase (vs. Day 1) on Day 9 | Fold Increase (vs. Day 1) on Day 11 | Fold Increase (vs. Day 1) on Day 15 | Source |

|---|---|---|---|---|

| Urinary 6β-hydroxycortisol to cortisol ratio (6βCR) | 4.1 | 5.2 | 4.7 | nih.gov |

| Plasma 4β-hydroxycholesterol (4βHC) | 3.4 | 4.1 | 4.7 | nih.gov |

Enzyme Inhibition: Conversely, CYP3A inhibitors decrease the formation of 6β-hydroxycortisol. The potent inhibitor itraconazole has been shown to significantly reduce the formation clearance of both 6β-hydroxycortisol and 6β-hydroxycortisone. nih.govnih.gov In vitro studies using human liver microsomes demonstrated that itraconazole inhibits the formation of these metabolites with high potency. nih.govnih.gov In vivo, single doses of itraconazole caused a dose-dependent decrease in the clearance of these metabolites. nih.gov However, the sensitivity of the urinary 6β-hydroxycortisol to cortisol ratio in detecting inhibition has been a subject of debate, with some studies showing a significant decrease while others report no significant effect with certain inhibitors. researchgate.netnih.gov The combined measurement of the formation clearance of both 6β-hydroxycortisol and 6β-hydroxycortisone has been proposed as a more robust in vivo measure of CYP3A4 inhibition. nih.gov

Modulation of Glucocorticoid Homeostasis Research

Impact on Cortisol Clearance and Corticosteroid Dynamics

The conversion of cortisol to 6β-hydroxycortisol by CYP3A4 is a significant pathway for cortisol clearance. wikipedia.orgwikipedia.org Alterations in CYP3A4 activity can therefore directly impact the rate at which cortisol is eliminated from the body. Drugs that induce CYP3A4 can accelerate the conversion of cortisol to 6β-hydroxycortisol, thereby increasing cortisol clearance. wikipedia.org Conversely, CYP3A4 inhibitors can slow down this conversion, leading to decreased cortisol clearance and potentially higher circulating levels of cortisol. wikipedia.org This is particularly relevant in the context of inhaled glucocorticoids used in asthma treatment, where inter-patient variability in CYP3A-mediated metabolism could affect drug efficacy and contribute to steroid resistance. nih.gov The metabolism of various inhaled glucocorticoids by CYP3A enzymes, including 6β-hydroxylation, has been studied to understand these differences in clearance rates. nih.govresearchgate.net

Investigations into Feedback Mechanisms and Hormonal Regulation Pathways

Glucocorticoid levels are tightly regulated by the hypothalamic-pituitary-adrenal (HPA) axis through a negative feedback mechanism. nih.govnih.govbetterhealth.vic.gov.au Cortisol, upon its release from the adrenal glands, acts on the hypothalamus and pituitary to inhibit the secretion of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), respectively, thereby reducing its own production. nih.govnih.gov The metabolism of cortisol, including its conversion to 6β-hydroxycortisol, is a key component of this regulatory loop. By influencing the clearance of cortisol, the activity of CYP3A4 can modulate the strength and duration of the negative feedback signal. While the direct role of this compound itself in feedback mechanisms is not well-delineated, its formation is an important factor in determining the bioavailability of the primary feedback hormone, cortisol. wikipedia.org Research into the broader context of glucocorticoid metabolism and its regulation continues to explore these complex interactions. oup.com

Interactions with Steroid Receptors and Biological Pathways (Excluding Clinical Outcomes)

Ligand-Binding Studies and Receptor Affinity Research

Research into the interaction of this compound with steroid receptors has revealed a complex and context-dependent binding profile. While glucocorticoids like corticosterone and mineralocorticoids like aldosterone (B195564) typically bind with high affinity to both mineralocorticoid receptors (MR) and glucocorticoid receptors (GR) in vitro, the metabolic conversion of corticosterone to 6β-hydroxycorticosterone significantly alters this interaction. physiology.orgresearchgate.net

In vitro competition binding studies using kidney tissue from adrenalectomized rats have been employed to determine the affinity of this compound for these receptors. oup.com These studies estimate the relative affinity by measuring the ability of the compound to displace radiolabeled aldosterone from MR (Type I receptors) and radiolabeled corticosterone from GR (Types II and III receptors). oup.com The results from such assays indicate that 6β-hydroxycorticosterone has a substantially lower affinity for both MR and GR compared to their primary ligands. oup.com This lower affinity suggests that under normal physiological concentrations, 6β-hydroxycorticosterone is unlikely to occupy a significant portion of these classical steroid receptor sites. oup.com

One key finding is that the 6β-hydroxylation of corticosterone can serve as a protective mechanism for the mineralocorticoid receptor. physiology.org In tissues containing the cytochrome P-450 3A (CYP3A) enzyme, corticosterone is metabolized to 6β-hydroxycorticosterone, which acts as an MR antagonist, thereby preventing corticosterone from occupying and activating the MR and allowing it to bind primarily to GR. physiology.org However, at higher, non-physiological concentrations (e.g., 10⁻⁶ M), 6β-hydroxycorticosterone has been observed to exhibit agonist activity that is not mediated by either MR or GR. physiology.org

In studies using A6 cells derived from the kidney of Xenopus laevis, which possess both MR and GR, it was found that these cells metabolize corticosterone to 6β-hydroxycorticosterone. physiology.orgnih.gov This metabolite was shown to occupy lower-affinity receptors that are not shared with aldosterone or corticosterone, mediating the majority of corticosterone-induced active Na+ transport. nih.gov Unlabeled analogue competition studies showed that while aldosterone and corticosterone compete for the same high-affinity sites, 6β-hydroxycorticosterone binds to a separate class of saturable sites with a half-maximal saturation of 2 x 10⁻⁷ M. nih.gov

Interactive Table: Receptor Binding Affinity of this compound

| Compound | Receptor Type | Relative Affinity/Activity | Research Context |

|---|---|---|---|

| 6β-Hydroxycorticosterone | Mineralocorticoid Receptor (MR) | Low affinity; acts as an antagonist at physiological concentrations. physiology.org | Rat kidney cytosol; A6 cells. physiology.orgoup.com |

| 6β-Hydroxycorticosterone | Glucocorticoid Receptor (GR) | Low affinity. physiology.orgoup.com | Rat kidney cytosol. oup.com |

| 6β-Hydroxycorticosterone | Non-MR/Non-GR Site | Agonist at high concentrations (10⁻⁶ M). physiology.org | A6 cells. physiology.org |

| 6β-Hydroxycorticosterone | Lower-affinity nuclear sites (non-shared with aldosterone) | Half-maximal saturation (Kd) ~2 x 10⁻⁷ M. nih.gov | A6 cells. nih.gov |

Research on Non-Genomic Actions and Cellular Signaling Pathway Investigations

Beyond the classical genomic pathways involving nuclear receptors, research has uncovered non-genomic effects of corticosteroids that occur rapidly and are initiated at the cell membrane. nih.gov These actions can modulate various cellular signaling pathways, influencing cellular function independently of gene transcription. nih.govnih.gov

Studies have shown that this compound, like other glucocorticoids, can influence intracellular calcium [Ca²⁺]i homeostasis. nih.gov For instance, acute exposure to glucocorticoids has been demonstrated to reduce basal [Ca²⁺]i in various non-immune cells, including human bronchial epithelial cells and rat thymocytes. nih.gov In murine HT4 neuroblastoma cells, corticosterone rapidly inhibits ATP-induced increases in intracellular calcium, an effect that is independent of GR blockade and appears to be mediated through a PKA-dependent pathway. nih.gov While direct studies on this compound's role in these specific pathways are less common, its nature as a primary metabolite of corticosterone suggests potential involvement.

The activation of signaling cascades like the mitogen-activated protein kinase (MAPK) pathway is another area of non-genomic steroid action. nih.gov These pathways are crucial for cellular processes such as proliferation and differentiation. frontiersin.orgmdpi.com The interaction of steroids with these pathways can lead to rapid cellular responses. While the direct impact of this compound on the MAPK, NF-κB, or PI3K/Akt/mTOR pathways is not extensively detailed in the literature, the known non-genomic effects of its parent compound, corticosterone, suggest that its metabolites could also participate in or modulate these critical signaling networks. nih.govscientificarchives.comresearchgate.net

Comparative Physiological Studies of this compound

In Vitro and In Vivo Animal Model Research

Animal models have been instrumental in elucidating the physiological roles and metabolic pathways of this compound. In vivo and in vitro studies using various species have provided key insights into its formation and function.

In rats, the major glucocorticoid is corticosterone. ahajournals.orgnih.gov Studies on rat vascular tissue have shown that while it can convert corticosterone to 11-dehydrocorticosterone, it does not produce 6β-hydroxycorticosterone. ahajournals.orgnih.gov However, in cultured rat vascular smooth muscle cells (VSMCs), 6β-hydroxycorticosterone, at concentrations up to 1 μmol/L, did not upregulate angiotensin II receptor binding, a marker for corticosteroid action in this tissue. ahajournals.orgnih.gov This suggests that in the vasculature of rats, 6β-hydroxycorticosterone does not exert significant glucocorticoid or mineralocorticoid effects via this mechanism. ahajournals.org

In contrast, studies using the A6 cell line from the amphibian Xenopus laevis have shown that these kidney-derived cells readily metabolize corticosterone to 6β-hydroxycorticosterone. physiology.orgnih.gov This metabolite is not inactive; instead, it acts as an agonist to stimulate active Na⁺ transport, a key function in renal epithelia. nih.gov This effect is mediated through a receptor mechanism distinct from the classical high-affinity MR and GR shared with aldosterone. nih.gov

In vivo studies in murine models of cancer have investigated fecal corticosterone metabolites (FCM) as non-invasive stress markers. iiarjournals.orgpharmaceutical-networking.com While these studies primarily focus on the parent compound, they acknowledge that changes in corticosterone metabolism, potentially leading to altered levels of metabolites like this compound, can occur during disease states and influence the interpretation of stress hormone levels. iiarjournals.orgpharmaceutical-networking.com In tumor-bearing rats, an increased metabolism of cortisol to 6-OH-cortisol has been observed, suggesting that similar shifts in corticosterone metabolism could occur in mice. iiarjournals.org

Elasmobranchs, such as sharks and rays, present a unique case where the dominant circulating corticosteroid is 1α-hydroxycorticosterone, a different isomer. scispace.commdpi.com Research in the Atlantic stingray (Dasyatis sabina) investigates the role of this steroid in the stress response, using it as a model for in vivo studies on corticosteroid function in this animal group. scispace.com

Interactive Table: Summary of this compound Effects in Animal Models

| Animal Model | Tissue/Cell Type | Research Type | Key Finding |

|---|---|---|---|

| Rat | Vascular Segments | In Vitro | Did not convert corticosterone to 6β-hydroxycorticosterone. ahajournals.orgnih.gov |

| Rat | Vascular Smooth Muscle Cells | In Vitro | 6β-hydroxycorticosterone did not upregulate Angiotensin II receptors. ahajournals.orgnih.gov |

| Xenopus laevis | A6 Kidney Cells | In Vitro | Metabolized corticosterone to 6β-hydroxycorticosterone, which stimulated Na⁺ transport via a unique receptor. physiology.orgnih.gov |

| Mouse | General | In Vivo | Changes in corticosterone metabolism during disease may alter metabolite levels, affecting stress assessment. iiarjournals.orgpharmaceutical-networking.com |

| Elasmobranchs | General | In Vivo | The primary corticosteroid is 1α-hydroxycorticosterone, not corticosterone or its 6β-hydroxylated form. scispace.commdpi.com |

Interspecies Differences in 6-Hydroxylation and Metabolism

The metabolism of corticosteroids, particularly the 6-hydroxylation pathway, exhibits significant variability across different species. nih.gov This process is primarily catalyzed by enzymes belonging to the cytochrome P450 3A (CYP3A) subfamily. nih.govtandfonline.comresearchgate.net In rodents, the isoforms CYP3A1 and CYP3A2 are responsible for converting corticosterone to 6β-hydroxycorticosterone, while in humans, CYP3A4 and CYP3A5 metabolize cortisol to 6β-hydroxycortisol. tandfonline.com

In vitro studies using hepatic microsomes from various animal species have demonstrated both qualitative and quantitative differences in cortisol (and by extension, corticosterone) metabolism compared to humans. nih.gov

Hamster, Mouse, and Guinea Pig: Microsomes from these species primarily show 6β-hydroxylase and 11β-dehydrogenase activities. nih.gov The hamster provides one of the simplest models, making it useful for specifically studying 6β-hydroxylase activity. nih.gov

Rat: The metabolic profile in rats is more complex and shows sex-specific differences. Male rat microsomes exhibit 6β-hydroxylase, 11β-dehydrogenase, and 20β-reductase activities. nih.gov Female rats possess these capabilities plus the ability to reduce the A-ring of the steroid nucleus. nih.gov

Sheep: Dexamethasone (B1670325) treatment in sheep has been shown to increase the expression of CYP3A28-like mRNA and protein in the liver, leading to stimulated CYP3A-dependent metabolism. conicet.gov.ar

These interspecies differences are crucial for the interpretation and extrapolation of data from animal models to human physiology. nih.govresearchgate.net The excretion of corticosteroid metabolites also varies, with different primary routes (urine vs. feces) and proportions among species like sheep, pigs, and mares. researchgate.net For instance, while the urinary 6β-hydroxycortisol to cortisol ratio is a widely used non-invasive marker for CYP3A4 activity in humans, its applicability and baseline values can differ significantly in other species due to these metabolic variations. researchgate.netnih.gov

Interactive Table: Interspecies Comparison of Hepatic Corticosteroid Metabolism

| Species | Key Metabolic Activities (in Hepatic Microsomes) | Relevant CYP Isoforms | Notes |

|---|---|---|---|

| Human | 6β-hydroxylation (of cortisol), 11β-dehydrogenase, A-ring reduction | CYP3A4, CYP3A5. tandfonline.comresearchgate.net | Complex and variable metabolic profile. nih.gov |

| Rat (Male) | 6β-hydroxylase, 11β-dehydrogenase, 20β-reductase | CYP3A1, CYP3A2. tandfonline.com | Sex-specific differences are prominent. nih.gov |

| Rat (Female) | 6β-hydroxylase, 11β-dehydrogenase, 20β-reductase, A-ring reduction | CYP3A1, CYP3A2. tandfonline.com | More complex profile than males; produces some metabolites not seen in humans. nih.gov |

| Hamster | 6β-hydroxylase, 11β-dehydrogenase | Not specified | Considered a simple model for 6β-hydroxylase studies. nih.gov |

| Mouse | 6β-hydroxylase, 11β-dehydrogenase | Not specified | Similar to hamster and guinea pig in primary activities. nih.gov |

| Guinea Pig | 6β-hydroxylase, 11β-dehydrogenase | Not specified | Simple metabolic profile in microsomes. nih.gov |

| Sheep | CYP3A-dependent metabolism | CYP3A28-like. conicet.gov.ar | CYP3A expression is inducible by glucocorticoids like dexamethasone. conicet.gov.ar |

Advanced Analytical Methodologies for 6 Hydroxycorticosterone Research

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) has become an indispensable tool in steroid analysis due to its high sensitivity and specificity. When coupled with chromatographic separation, it allows for the definitive identification and quantification of 6-hydroxycorticosterone, even in complex biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Development and Validation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a gold standard for the quantitative analysis of this compound and other steroids. bohrium.com The development of a robust LC-MS/MS method involves several critical steps, including the optimization of chromatographic separation, mass spectrometric detection, and sample preparation. bohrium.comnih.gov

Researchers have developed and validated sensitive LC-MS/MS methods for the simultaneous measurement of multiple steroids, including 6β-hydroxycortisol, a closely related compound, and its parent steroid, cortisol. nih.govjst.go.jp These methods often utilize on-line solid-phase extraction (SPE) for automated sample cleanup and concentration, which significantly improves throughput and reduces manual labor. nih.gov The validation of these methods is performed according to stringent guidelines, assessing parameters such as linearity, accuracy, precision, and matrix effects to ensure reliable and reproducible results. bohrium.comresearchgate.net For instance, one validated method for 18-hydroxycorticosterone (B144385) demonstrated a lower limit of quantification of 25 pg/mL, with intra- and inter-day precision ranging from 1.29% to 8.64%. bohrium.com

Key aspects of LC-MS/MS method development include the selection of appropriate precursor and product ions for selected reaction monitoring (SRM), which provides high specificity. jst.go.jp The choice of ionization mode, such as electrospray ionization (ESI), is also crucial for achieving optimal sensitivity. nih.gov

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Steroid Analysis

| Parameter | 18-Hydroxycorticosterone |

|---|---|

| Lower Limit of Quantification (LLOQ) | 25 pg/mL |

| Intra-day Precision (% CV) | 1.29% - 6.78% |

| Inter-day Precision (% CV) | 1.77% - 8.64% |

| Recovery | 86.3% - 114% |

| Matrix Effect | 85.1% - 115% |

Data sourced from a study on the simultaneous quantification of aldosterone (B195564), 18-hydroxycorticosterone, and tetrahydroaldosterone. bohrium.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Steroid Metabolomics

Gas chromatography-mass spectrometry (GC-MS) is a classic and powerful technique for the comprehensive analysis of the steroid metabolome. nih.govoup.com While LC-MS/MS has gained prominence for targeted quantification, GC-MS remains a valuable tool for untargeted steroid profiling, allowing for the identification of a wide range of metabolites in a single analysis. oup.com

For GC-MS analysis, steroids, including this compound, must first be derivatized to increase their volatility and thermal stability. oup.com This is typically achieved through oximation and silylation. The resulting derivatives are then separated on a capillary GC column and detected by a mass spectrometer. researchgate.net GC-MS provides detailed structural information based on the fragmentation patterns of the analytes, which aids in their identification. oup.comresearchgate.net

GC-MS has been instrumental in identifying numerous steroid metabolites in urine, providing insights into various physiological and pathological conditions. nih.govresearchgate.net For instance, GC-MS has been used to identify metabolites such as 6α-hydroxytetrahydrocortisol and 6β-hydroxycortisol in patient samples. researchgate.net The technique can be operated in either full-scan mode for untargeted analysis or selected ion monitoring (SIM) mode for targeted quantification, which offers enhanced sensitivity. oup.com

High-Resolution Mass Spectrometry (HRMS) for Comprehensive Metabolite Profiling

High-resolution mass spectrometry (HRMS) has emerged as a powerful technique for both quantitative and qualitative analysis in steroid research. endocrine-abstracts.orgnih.govresearchgate.netnih.gov Unlike tandem mass spectrometry, which typically monitors specific ion transitions, HRMS acquires full-scan mass spectra with high mass accuracy, enabling the identification of unknown compounds and providing a more comprehensive profile of the metabolome. nih.govresearchgate.netresearchgate.net

LC-HRMS methods have been developed and validated for the simultaneous quantification of multiple steroids, including 6β-hydroxycortisol, cortisol, and cortisone (B1669442), in human urine. endocrine-abstracts.orgnih.govresearchgate.netnih.gov These methods often involve a simple liquid-liquid extraction for sample preparation and utilize micro-LC for chromatographic separation. nih.govresearchgate.netnih.gov The high resolving power of HRMS allows for the separation of isobaric compounds, which have the same nominal mass but different elemental compositions.

Recent studies have demonstrated that the quantitative performance of LC-HRMS is comparable to that of LC-MS/MS for small molecules like steroids. nih.govresearchgate.net Furthermore, the ability of HRMS to perform untargeted data acquisition allows for retrospective analysis of data for newly discovered biomarkers without the need to re-run samples. nih.govresearchgate.net

Chromatographic Separation Techniques

Effective chromatographic separation is a prerequisite for the accurate analysis of this compound, as it isolates the analyte of interest from other structurally similar steroids and interfering substances present in biological matrices.

High-Performance Liquid Chromatography (HPLC) with UV Detection for this compound Analysis

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a widely used and accessible technique for the analysis of steroids that possess a UV-absorbing chromophore, such as the α,β-unsaturated ketone moiety present in corticosteroids. oup.comd-nb.info

Several HPLC-UV methods have been developed for the simultaneous determination of 6β-hydroxycortisol and cortisol in biological fluids like urine and plasma. oup.comresearchgate.net These methods typically employ a reversed-phase C18 column for separation and a UV detector set at a specific wavelength (e.g., 245 nm) for detection. oup.com The separation is often achieved using a gradient elution with a mobile phase consisting of a mixture of water, acetonitrile (B52724), and/or methanol (B129727). oup.comejgm.co.uk

While not as sensitive or specific as mass spectrometry-based methods, HPLC-UV can be a reliable and cost-effective option for routine analysis, particularly when analyte concentrations are sufficiently high. researchgate.net The validation of these methods ensures their accuracy and precision. For example, one HPLC-UV method reported a lower limit of quantitation of 5 ng/mL for four different steroid analytes. oup.com

Table 2: Example of HPLC-UV Method Parameters for Steroid Analysis

| Parameter | Details |

|---|---|

| Column | Reversed-phase C18 (200 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of methanol, acetonitrile, and water |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 245 nm |

| Column Temperature | 30°C |

Data sourced from a study on the simultaneous determination of cortisol, cortisone, 6β-hydroxycortisol, and 6β-hydroxycortisone. oup.com

Ultra-Performance Liquid Chromatography (UPLC) Optimization for Enhanced Throughput

Ultra-performance liquid chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC. mdpi.com UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which allows for faster separations without sacrificing efficiency. mdpi.comlcms.cz

The optimization of UPLC methods is crucial for achieving high-throughput analysis of this compound and other steroids. lcms.czwaters.com This involves the careful selection of the column, mobile phase composition, gradient profile, and flow rate. waters.com The reduced run times offered by UPLC are particularly advantageous for large-scale clinical studies and metabolomics research. lcms.cz For example, a UPLC-MS/MS method was developed for the semi-quantitative analysis of 14 steroids in a single run of under ten minutes. lcms.cz

UPLC is often coupled with mass spectrometry (UPLC-MS/MS or UPLC-HRMS), combining the superior separation power of UPLC with the high sensitivity and specificity of mass spectrometric detection. lcms.cz This combination has become a cornerstone of modern steroid analysis, enabling the rapid and reliable quantification of a wide array of steroids at physiologically relevant concentrations. lcms.cz The use of UPLC can also lead to more efficient ionization in the mass spectrometer source due to the narrower peaks and lower flow rates, further enhancing sensitivity. mdpi.com

Stereoisomer Separation in Research Assays (e.g., 6α- and 6β-Hydroxycortisol)

The hydroxylation of the parent corticosterone (B1669441) molecule at the 6-position results in the formation of two distinct stereoisomers: 6α-hydroxycorticosterone and 6β-hydroxycorticosterone. These isomers possess identical atomic composition and bonding but differ in the three-dimensional orientation of the hydroxyl group. This subtle structural difference can lead to varied biological activities and metabolic fates, making their distinct separation and quantification a critical requirement in research assays. silicycle.com The challenge lies in their similar physicochemical properties, which necessitates advanced analytical techniques capable of high-resolution separation. nih.gov

Chromatographic methods are the cornerstone of stereoisomer separation in steroid research. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique, particularly in its reversed-phase configuration. nih.gov Research focused on the analogous cortisol metabolites, 6α- and 6β-hydroxycortisol, has demonstrated successful separation using C18 stationary phases. nih.govontosight.aicas.cz The precise separation is achieved by carefully optimizing the mobile phase composition, often employing a gradient elution with solvents like acetonitrile or methanol mixed with aqueous buffers containing acidic modifiers such as formic or acetic acid. nih.govnih.gov

For challenging separations where standard reversed-phase columns may not provide adequate resolution, Chiral Stationary Phases (CSPs) are employed. researchgate.net These specialized columns, such as those based on polysaccharides or cyclodextrins, are designed to interact differently with each stereoisomer, enabling their effective separation. ontosight.aiscientificlabs.ietandfonline.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for both the separation and highly sensitive quantification of steroid isomers. nih.govoup.comnih.gov This method combines the powerful separation capabilities of liquid chromatography with the specificity and sensitivity of mass spectrometry, allowing for accurate measurement even at very low concentrations in complex biological matrices. nih.gov The use of isotope-labeled internal standards in LC-MS/MS protocols further enhances analytical accuracy and precision. nih.gov

Below is a table summarizing various chromatographic methodologies used for the separation of related 6-hydroxy steroid isomers.

| Method | Stationary Phase (Column) | Mobile Phase Example | Key Findings | Reference(s) |

| HPLC-UV | Reversed-Phase C18 | Gradient of KH₂PO₄-CH₃COOH buffer and acetonitrile | Achieved good resolution (Rs > 4.4) between 6α- and 6β-hydroxycortisol within 26 minutes. | nih.gov |

| UPLC-MS | Reversed-Phase C18 | Gradient of 0.01% formic acid in water and isopropanol | Provided high sensitivity with on-column detection limits in the low femtomole range for 6β-hydroxycortisol. | cas.cz |

| LC-MS/MS | Reversed-Phase C18 | Gradient of methanol and water with 0.01% formic acid | Enabled simultaneous quantification of cortisol and 6β-hydroxycortisol with a run time of 7 minutes. | nih.gov |

| LC-MS/MS | Online SPE with C18 | Not specified | Increased analytical sensitivity approximately 10-fold using isotope-labeled internal standards. | nih.gov |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak) | Hexane-isopropanol or other non-polar/polar organic mixes | Effective for enantiomeric separation of various chiral drugs; mode is selected based on analyte properties. | researchgate.netscientificlabs.ie |

Immunoassay and Other Detection Methods in Research Settings

Immunoassays have been a mainstay for hormone quantification due to their high throughput and relative ease of use. However, their application in research settings that require the specific measurement of a single metabolite like this compound is fraught with limitations.

Development of Advanced Immunological Probes for Research Applications

To overcome the inherent limitations of polyclonal antibody-based immunoassays, significant research efforts have been directed towards the development of highly specific monoclonal antibodies (mAbs). lib4ri.ch Unlike polyclonal antibodies, which are a heterogeneous mixture, monoclonal antibodies are produced by a single B-cell clone and bind to a single specific epitope on the target antigen. mdpi.com This monospecificity dramatically reduces the potential for cross-reactivity.

The development process for such advanced probes involves generating hybridoma cell lines that produce antibodies highly specific to this compound. lib4ri.ch For instance, research has successfully produced monoclonal antibodies specific to 6β-hydroxycortisol with cross-reactivity of less than 10% with cortisol and other related steroids. researchgate.net These specific mAbs can then be used to develop more reliable and specific enzyme-linked immunosorbent assays (ELISAs). researchgate.nettandfonline.com

Further advancements include the use of antibody phage display technology to isolate antibody fragments with high affinity and specificity. lib4ri.ch Other novel approaches involve the development of immunosensors, such as those based on surface plasmon resonance (SPR), which can provide rapid, label-free detection of the antibody-antigen interaction. mdpi.comlcms.cz These advanced immunological probes hold the promise of bridging the gap between the convenience of immunoassays and the specificity required for rigorous scientific research, offering more reliable tools for quantifying this compound. silicycle.com

Sample Preparation and Matrix Considerations in Research

The accurate analysis of this compound from biological matrices such as urine, serum, or plasma is critically dependent on the sample preparation process. This step is essential to isolate the target analyte from interfering substances and to prepare it for instrumental analysis.

Optimization of Extraction Procedures for Biological Samples

The goal of extraction is to efficiently remove this compound from its complex biological matrix while leaving behind interfering compounds like proteins, lipids, and salts. nih.govarborassays.com The two most common techniques are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE) is a traditional method that partitions the analyte between the aqueous sample and an immiscible organic solvent, such as diethyl ether, ethyl acetate, or dichloromethane. nih.govnih.gov While effective, LLE can be labor-intensive, consume large volumes of organic solvents, and may have lower selectivity. waters.com

Solid-Phase Extraction (SPE) is often the preferred method in modern analytical laboratories. nih.gov In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interferents are washed away, and the purified analyte is then eluted with a small volume of solvent. Common sorbents for steroid analysis include reversed-phase materials like C18 or hydrophilic-lipophilic balanced (HLB) polymers. mdpi.comnih.govlcms.cz SPE offers higher recovery, cleaner extracts, and is easily automated for high-throughput applications. lcms.czlcms.cz

A newer technique, Supported Liquid Extraction (SLE) , acts as a hybrid of LLE and SPE. The aqueous sample is absorbed onto an inert solid support (diatomaceous earth), and a water-immiscible organic solvent is passed through to selectively elute the analytes, leaving interferences behind. researchgate.netnih.gov SLE is praised for its simplicity, efficiency, and reduced need for method development compared to SPE. researchgate.net

The choice of extraction method depends on the sample matrix, the required level of cleanliness, and the analytical technique being used. For all methods, optimization of parameters such as solvent choice, pH, and elution conditions is crucial for achieving high and reproducible recovery. mdpi.com

The table below compares the primary extraction techniques used in steroid analysis.

| Extraction Method | Principle | Advantages | Disadvantages | Reference(s) |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Simple concept, effective for some applications. | Labor-intensive, high solvent consumption, can form emulsions, lower selectivity. | arborassays.comnih.govwaters.com |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High recovery and selectivity, cleaner extracts, easily automated. | Requires method development (sorbent/solvent selection), can be more costly. | lcms.cznih.govlcms.cz |

| Supported Liquid Extraction (SLE) | Aqueous sample is immobilized on a solid support; analyte is extracted with an organic solvent. | Simple and fast, clean extracts, less method development than SPE. | Newer technique, may not be suitable for all analyte/matrix combinations. | researchgate.netnih.gov |

Hydrolysis Techniques for Analysis of Conjugated Metabolites

In the body, steroids like this compound are often metabolized into water-soluble glucuronide and sulfate (B86663) conjugates to facilitate their excretion in urine. nih.gov To measure the total amount of the steroid, a hydrolysis step is required to cleave these conjugates and release the free, unconjugated form of the analyte prior to extraction and analysis. researchgate.net

Enzymatic hydrolysis is the most widely used method due to its specificity and mild reaction conditions, which prevent the degradation of the target steroid. nih.govresearchgate.net

β-Glucuronidase is the enzyme used to cleave glucuronide bonds. It is commercially available from various sources, including Escherichia coli (E. coli), bovine liver, and the snail Helix pomatia. nih.govnih.govcovachem.com The efficiency of hydrolysis can vary significantly depending on the enzyme source, pH, temperature, and incubation time, all of which must be optimized. nih.gov

Sulfatase (or arylsulfatase) is required to hydrolyze sulfate conjugates. ontosight.ainih.govnih.gov Conveniently, crude enzyme preparations from sources like Helix pomatia or abalone entrails often contain both β-glucuronidase and sulfatase activity, allowing for the simultaneous cleavage of both types of conjugates in a single step. scientificlabs.ieresearchgate.netnih.gov

While chemical hydrolysis (e.g., using acid) is an alternative, it is generally avoided for steroid analysis as the harsh conditions can degrade the analytes and generate artifacts, leading to inaccurate results. nih.gov Recent research has also explored methods to accelerate the hydrolysis step, such as using ultrasound, which has been shown to reduce incubation times from hours to minutes. rsc.org

The table below outlines typical conditions for the enzymatic hydrolysis of steroid conjugates.

| Enzyme Source | Target Conjugate(s) | Typical pH | Typical Temperature | Typical Incubation Time | Reference(s) |

| E. coli | Glucuronides | 6.0 - 6.8 | 37 - 45 °C | 2 - 24 hours | nih.govresearchgate.netmdpi.com |

| Bovine Liver | Glucuronides | 4.5 - 5.0 | 37 °C | > 24 hours | nih.govnih.gov |

| Helix pomatia | Glucuronides & Sulfates | 4.5 - 5.2 | 37 - 60 °C | 1 - 24 hours | nih.govnih.govresearchgate.netnih.gov |

| Abalone Entrails | Glucuronides & Sulfates | 5.2 | 42 °C | ~20 hours | researchgate.netnih.gov |

Research Applications and Future Directions in 6 Hydroxycorticosterone Studies

Pharmacogenomics and Phenotyping of CYP3A Activity in Research Cohorts

The study of 6-hydroxycorticosterone, a metabolite of corticosterone (B1669441), is deeply intertwined with the activity of the cytochrome P450 3A (CYP3A) family of enzymes. These enzymes are crucial for the metabolism of a vast number of drugs and endogenous compounds. wikipedia.orgaacrjournals.org Consequently, the measurement of this compound and its ratio to parent compounds like cortisol serves as an endogenous biomarker for CYP3A activity, a practice known as phenotyping. nih.govxn--80aaalkavmenpjw0bt.xn--p1ai This has significant implications for pharmacogenomics, the study of how genes affect a person's response to drugs.

Investigation of Inter-individual Variability in 6-Hydroxylation

A significant focus of research has been the substantial inter-individual variability observed in the 6-hydroxylation of corticosteroids, which reflects the wide-ranging activity of CYP3A enzymes among individuals. nih.govsurrey.ac.uk This variability can be as much as 10- to 60-fold and is influenced by a combination of genetic and environmental factors. nih.govnih.gov

Genetic polymorphisms in CYP3A genes, such as CYP3A422 and CYP3A53, are known to contribute to this variability. frontiersin.orgmdpi.com For instance, the CYP3A422 variant is associated with lower CYP3A4 activity, while the CYP3A53 variant leads to a loss of CYP3A5 function. frontiersin.org Studies have shown that these genetic differences can impact the levels of 6β-hydroxycortisol, a closely related metabolite. frontiersin.org For example, plasma levels of 4β-hydroxycholesterol, another CYP3A biomarker, were found to be significantly lower in individuals homozygous for the CYP3A5*3 allele. frontiersin.orggoettingen-research-online.de

Furthermore, sex differences have been reported, with some studies indicating higher CYP3A4 activity in women. nih.govnih.gov Research in a Japanese population revealed that mean 6β-hydroxycortisol levels were 1.7-fold higher in women than in men. nih.gov However, findings on sex-related differences in CYP3A activity have been conflicting across various studies. nih.gov The significant inter- and intra-individual variability of the urinary 6β-hydroxycortisol to cortisol ratio has led some researchers to suggest that it is a suboptimal tool for routine CYP3A phenotyping unless individuals can serve as their own controls. nih.govresearchgate.net

| Factor | Description | Key Findings | References |

|---|---|---|---|

| Genetic Polymorphisms | Variations in genes encoding CYP3A enzymes, such as CYP3A4*22 and CYP3A5*3. | CYP3A4*22 is linked to lower CYP3A4 activity. CYP3A5*3 results in non-functional CYP3A5 protein. These variants influence biomarker levels. | frontiersin.orgmdpi.comgoettingen-research-online.de |

| Sex | Biological differences between males and females. | Some studies report higher CYP3A4 activity in women, with one study noting 1.7-fold higher 6β-hydroxycortisol levels in Japanese women. However, results are inconsistent across studies. | nih.govnih.gov |

| Environmental Factors | External influences such as diet, drugs, and exposure to chemicals. | Environmental factors can induce or inhibit CYP3A activity, contributing to variability. This is a major reason for high intra-individual variability. | nih.govnih.gov |

Correlation with Drug Metabolism Rates in Experimental Models

The urinary ratio of 6β-hydroxycortisol to cortisol has been investigated as a non-invasive biomarker to predict the metabolism rates of various drugs that are substrates of CYP3A enzymes. wikipedia.orguwo.ca The rationale is that higher CYP3A activity, indicated by a higher ratio, would lead to faster metabolism of these drugs. wikipedia.org

However, the correlation between this endogenous biomarker and the clearance of probe drugs like midazolam, a gold standard for assessing CYP3A4/5 activity, has yielded mixed results. nih.govresearchgate.net Some studies have reported a significant correlation, while others have found no such relationship. nih.gov For example, one study found no significant correlation between the urinary 6β-hydroxycortisol:cortisol ratio and midazolam clearance. nih.gov In contrast, another study reported a significant correlation (r=0.59) in a cohort of 47 individuals. nih.gov

The inconsistency in these findings may be due to several factors. The 6β-hydroxylation of cortisol is catalyzed by CYP3A4, whereas other drugs may be metabolized by different or multiple CYP isoforms. nih.gov Additionally, the high intra- and inter-individual variability of the cortisol ratio makes it a less reliable predictor compared to direct measures of drug clearance. nih.gov Despite these limitations, the ratio is considered a useful tool for detecting the induction or inhibition of CYP3A enzymes, particularly in studies where subjects can act as their own controls. researchgate.netebi.ac.uk For instance, exposure to a moderate CYP3A inhibitor like fluvoxamine (B1237835) resulted in a significant reduction in both the urinary 6β-hydroxycortisol:cortisol ratio and midazolam clearance. nih.gov

| Study Focus | Probe Drug | Key Findings | Conclusion | References |

|---|---|---|---|---|

| Correlation with Midazolam Clearance | Midazolam (intravenous) | No significant correlation found (r² < 0.5, P > 0.05). High inter- and intra-individual variability in the cortisol ratio observed. | The urinary cortisol ratio is a suboptimal tool for CYP3A phenotyping due to high variability. | nih.gov |

| Effect of CYP3A Inhibition | Midazolam | Fluvoxamine (a moderate CYP3A inhibitor) significantly reduced both the urinary cortisol ratio (~1.9-fold) and midazolam clearance (~1.5-fold). | The cortisol ratio can detect CYP3A inhibition, but the correlation with changes in midazolam clearance was not statistically significant. | nih.gov |

| Comparison with Dapsone (B1669823) Hydroxylation | Dapsone | No correlation found between cortisol 6β-hydroxylation and dapsone hydroxylation. | Highlights the issue of substrate specificity, as dapsone is metabolized by multiple CYP isozymes. | nih.gov |

| General Utility as a Biomarker | Various | Considered a good test to evaluate drug-metabolizing enzyme induction or inhibition when subjects are their own controls. Not reliable enough to measure actual CYP3A4 activity. | Useful for assessing changes in CYP3A activity within an individual but not for comparing activity between individuals. | researchgate.netebi.ac.uk |

Role in Molecular Epidemiology and Environmental Research

The activity of CYP3A enzymes, as measured by markers like the 6β-hydroxycortisol to cortisol ratio, has found applications in molecular epidemiology and environmental health research. This is because CYP3A enzymes are involved in the metabolic activation of numerous environmental carcinogens. aacrjournals.orgnih.gov

Assessment of Environmental Carcinogen Exposure via CYP3A Activity

The measurement of the urinary 6β-hydroxycortisol to cortisol ratio can serve as a biomarker for assessing the biological effects of exposure to certain environmental carcinogens. nih.gov Many carcinogens, including polycyclic aromatic hydrocarbons and aflatoxin B1, are pro-carcinogens that require metabolic activation by enzymes like CYP3A4 to exert their carcinogenic effects. aacrjournals.orgnih.gov

Therefore, higher CYP3A4 activity, as indicated by an elevated 6β-hydroxycortisol:cortisol ratio, could imply a greater capacity to activate these environmental toxins, potentially increasing an individual's susceptibility to cancer. aacrjournals.org For example, a population-based case-control study in Shanghai found that a higher urinary 6β-hydroxycortisol:cortisol ratio was associated with an increased risk of breast cancer. aacrjournals.org The median ratio was significantly higher in breast cancer cases compared to controls, and the risk increased with rising levels of the ratio. aacrjournals.org This method is considered useful for molecular epidemiological studies investigating the link between susceptibility from environmental carcinogen exposure and cancer risk. nih.gov

Studies on Gene-Environment Interactions

The concept of gene-environment interaction is central to understanding individual differences in susceptibility to diseases, including those influenced by environmental exposures. numberanalytics.comjmu.edu In this context, the genetic polymorphisms of CYP3A enzymes interact with environmental factors to modulate an individual's metabolic profile and, consequently, their disease risk. nih.govnih.gov

Environmental factors, including diet, lifestyle, and exposure to chemicals, can influence the expression and activity of CYP3A enzymes. nih.gov For example, components in grapefruit juice are known inhibitors of CYP3A activity. nih.gov This interplay between an individual's genetic makeup (e.g., carrying a specific CYP3A allele) and their environmental exposures can lead to varied physiological responses. jmu.edu

Studies on gene-environment interactions have explored how genetic predispositions and environmental stressors can affect cortisol responses. nih.gov While not directly focused on this compound, this research provides a framework for how the genetically determined variability in CYP3A activity could interact with exposure to environmental carcinogens, influencing an individual's risk for diseases like cancer. aacrjournals.orgnih.gov The use of biomarkers like the 6β-hydroxycortisol to cortisol ratio in large-scale epidemiological studies can help elucidate these complex interactions. nih.gov

Unexplored Physiological Functions and Novel Biological Roles

While the primary research focus on this compound has been its utility as a biomarker for CYP3A activity, its own physiological functions and potential novel biological roles remain largely unexplored. As a metabolite of corticosterone, it is part of the broader steroidogenesis pathway, which is fundamental to numerous physiological processes. oup.com